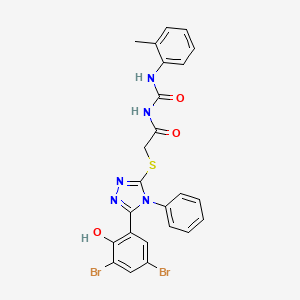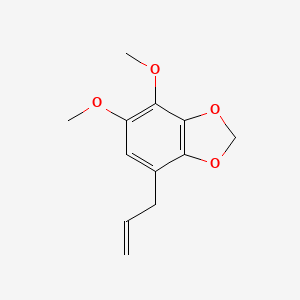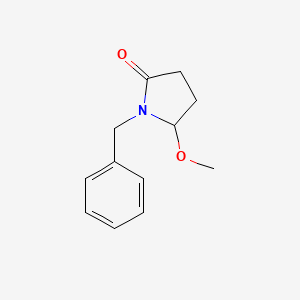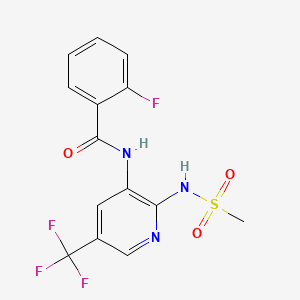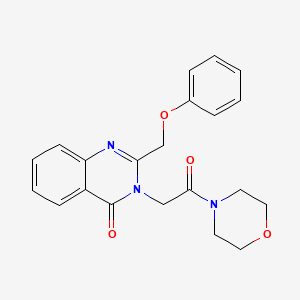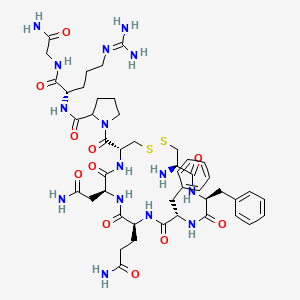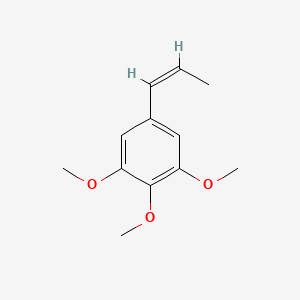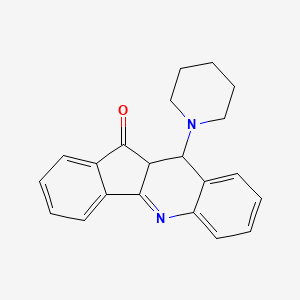
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an indenoquinoline core with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method starts with the preparation of the indenoquinoline core, followed by the introduction of the piperidine group. Key steps may include:
Cyclization reactions: to form the indenoquinoline structure.
Nucleophilic substitution: to attach the piperidine group.
Purification: using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up: the reaction conditions.
Automating: the synthesis process.
Implementing quality control: measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinoline derivatives.
Reduction: may yield more saturated compounds.
Substitution: may yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Wirkmechanismus
The mechanism of action of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to specific receptors: and modulate their activity.
Inhibit or activate enzymes: involved in metabolic pathways.
Alter cellular signaling pathways: , leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-ol: A hydroxylated derivative.
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-amine: An amine derivative.
Uniqueness
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of an indenoquinoline core with a piperidine moiety, which may confer distinct biological and chemical properties compared to its derivatives.
Eigenschaften
CAS-Nummer |
88389-54-2 |
|---|---|
Molekularformel |
C21H20N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
10-piperidin-1-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C21H20N2O/c24-21-15-9-3-2-8-14(15)19-18(21)20(23-12-6-1-7-13-23)16-10-4-5-11-17(16)22-19/h2-5,8-11,18,20H,1,6-7,12-13H2 |
InChI-Schlüssel |
XCDGAEDPMYDYCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


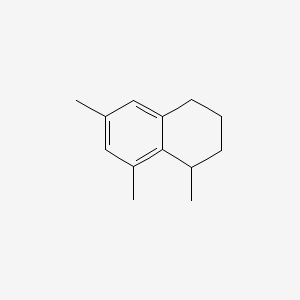
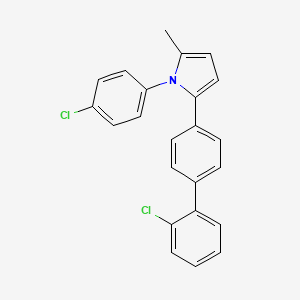
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)

